Y16
Übersicht
Beschreibung
Y16 is a chemical compound known for its role as an inhibitor of Leukemia-associated Rho guanine nucleotide exchange factor (LARG). It is a G-protein–coupled Rho guanine nucleotide exchange factor inhibitor that works synergistically with other inhibitors to block the interaction between LARG and RhoA, thereby inhibiting RhoA activation and RhoA-mediated signaling functions .
Wissenschaftliche Forschungsanwendungen
Y16 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of RhoA activation in cancer cells, particularly in breast cancer research.
Cell Signaling Studies: It is employed to investigate the role of Rho guanine nucleotide exchange factors in cell signaling pathways.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting RhoA-mediated pathways.
Wirkmechanismus
Target of Action
Y16, also known as (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione or (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione, is a specific inhibitor of the Leukemia-associated Rho guanine nucleotide exchange factor (LARG) . LARG is a member of the Rho guanine nucleotide exchange factors (Rho GEFs), which are involved in the activation of RhoA .
Mode of Action
This compound works by specifically inhibiting LARG’s binding to RhoA . It binds to the junction site of the DH-PH domains of LARG with a Kd value of approximately 80 nM . This binding suppresses LARG-catalyzed RhoA activation in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the G-protein–coupled Rho GEFs signaling pathway . By inhibiting LARG’s interaction with RhoA, this compound disrupts the normal function of this pathway, which has been implicated in various human pathophysiologies .
Pharmacokinetics
It’s worth noting that this compound is soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The inhibition of LARG-RhoA interaction by this compound leads to the suppression of RhoA activity and RhoA-mediated signaling . This results in the inhibition of growth and migration of certain cancer cells, such as MCF7 breast cancer cells . Furthermore, this compound has been shown to promote the degradation of MYCN, a protein associated with neuroblastoma, leading to reduced malignancy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Y16 involves several key steps. One common method starts with the preparation of intermediates, such as methyl glutamate and methyl 2-(bromomethyl)-3-nitrobenzoate. These intermediates are reacted in the presence of triethylamine and acetonitrile, followed by further reactions involving tetrahydrofuran and N,N-dimethylformamide to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Y16 undergoes various chemical reactions, including:
Inhibition Reactions: This compound specifically inhibits the interaction between LARG and RhoA, blocking the activation of RhoA.
Binding Reactions: It binds to the junction site of the DH-PH domains of LARG with high affinity.
Common Reagents and Conditions
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of RhoA activation, which leads to the suppression of RhoA-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rhosin: Ein weiterer Inhibitor, der synergistisch mit Y16 wirkt, um die RhoA-Aktivierung zu hemmen.
CCG-222740: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf Rho-Guanin-Nukleotid-Austauschfaktoren.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner hohen Spezifität für LARG und seiner Fähigkeit, die Interaktion zwischen LARG und RhoA zu blockieren, ohne andere Rho-Guanin-Nukleotid-Austauschfaktoren oder Rho-Effektoren zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf RhoA-vermittelte Signalwege konzentriert .
Eigenschaften
IUPAC Name |
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429653-73-6 | |
Record name | 429653-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.